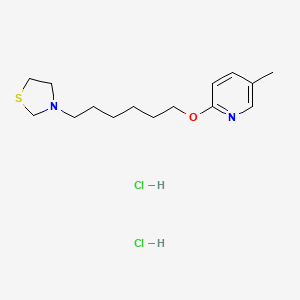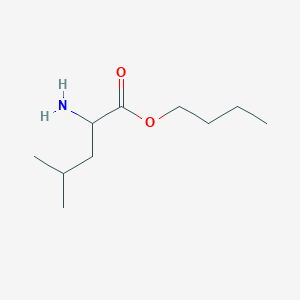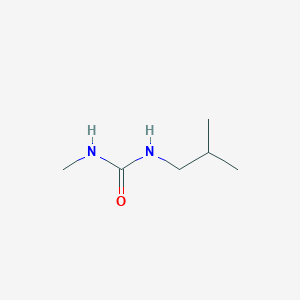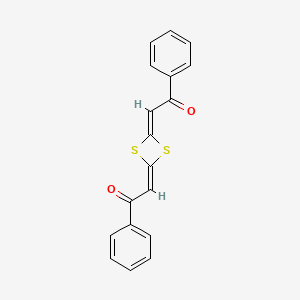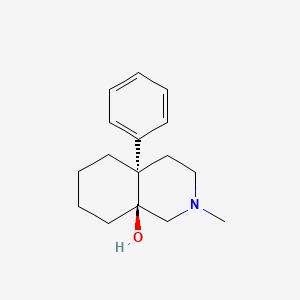
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol is a chiral compound with a unique structure that includes a phenyl group and an octahydroisoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol typically involves the hydrogenation of isoquinoline derivatives under specific conditions. The process may include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures. The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the desired product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and metal catalysts to further reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: Hydrogen gas, Pd/C, and other metal catalysts.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Fully saturated derivatives.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of (4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4aS,8aS)-1,1,3,6-Tetramethyl-3-vinyl-3,4,4a,7,8,8a-hexahydro-1H-isochromene
- (4aS,8aS)-1H,4H,4aH,8aH-9$l^{6},1,2-thiochromeno[2,3-c]pyrazole-9,9-dione
Uniqueness
(4aS,8aS)-2-Methyl-4a-phenyloctahydroisoquinolin-8a(1H)-ol is unique due to its specific stereochemistry and the presence of both a phenyl group and an octahydroisoquinoline core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
51993-83-0 |
|---|---|
Fórmula molecular |
C16H23NO |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
(4aS,8aS)-2-methyl-4a-phenyl-3,4,5,6,7,8-hexahydro-1H-isoquinolin-8a-ol |
InChI |
InChI=1S/C16H23NO/c1-17-12-11-15(14-7-3-2-4-8-14)9-5-6-10-16(15,18)13-17/h2-4,7-8,18H,5-6,9-13H2,1H3/t15-,16+/m0/s1 |
Clave InChI |
IIRPPPSQPLZVKH-JKSUJKDBSA-N |
SMILES isomérico |
CN1CC[C@@]2(CCCC[C@]2(C1)O)C3=CC=CC=C3 |
SMILES canónico |
CN1CCC2(CCCCC2(C1)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
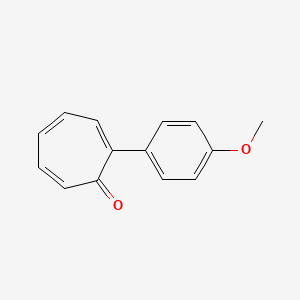
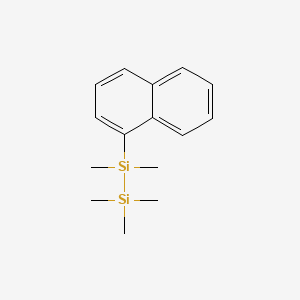

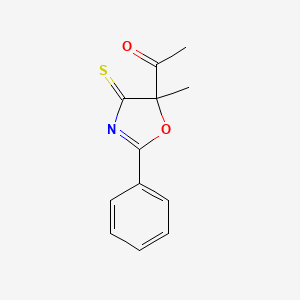
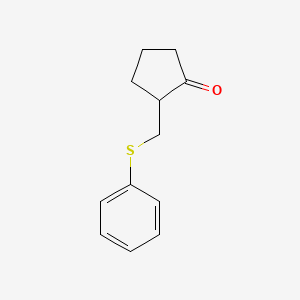

![2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate](/img/structure/B14660299.png)
